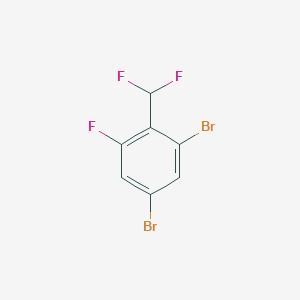
2,4-Dibromo-6-fluorobenzodifluoride
Vue d'ensemble
Description
2,4-Dibromo-6-fluorobenzodifluoride is a useful research compound. Its molecular formula is C7H3Br2F3 and its molecular weight is 303.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,4-Dibromo-6-fluorobenzodifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activity. This compound's unique structure, characterized by the presence of bromine and fluorine atoms, influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which contributes to its electrophilic nature.
The biological activity of this compound primarily arises from its ability to act as an electrophile. This property allows it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. The interactions can lead to:
- Modification of Enzyme Activity : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Alteration of Gene Expression : By interacting with nucleic acids, it can influence transcriptional activities.
- Potential Therapeutic Effects : Its reactivity suggests possible applications in drug development targeting various diseases.
Applications in Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Some notable areas include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Properties : Its unique structure may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Drug Discovery : As a building block in organic synthesis, it can be used to develop novel therapeutic agents.
Case Studies
Several studies have explored the biological effects of halogenated compounds similar to this compound. Below are summarized findings from relevant research:
| Study | Focus | Findings |
|---|---|---|
| McGuire et al. (2014) | Environmental Impact | Investigated the persistence of halogenated compounds in soil and groundwater; highlighted potential bioaccumulation risks associated with similar compounds. |
| Research on Fluorinated Agrochemicals | Agrochemical Efficacy | Found that fluorinated compounds improve biological activity against pests and diseases; suggests potential applications in crop protection. |
| Medicinal Chemistry Studies | Drug Development | Demonstrated that halogenation enhances the bioactivity of drug candidates; compounds with similar structures showed improved pharmacokinetic profiles. |
Propriétés
IUPAC Name |
1,5-dibromo-2-(difluoromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDEKNZOVQIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















